molecular formula C28H23ClFN5 B11213026 7-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11213026
M. Wt: 484.0 g/mol
InChI Key: XCRDOLWFWQJRSV-UHFFFAOYSA-N
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Description

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with various aromatic rings, making it a significant molecule in medicinal chemistry.

Preparation Methods

The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrrolo[2,3-d]pyrimidine core . The introduction of the chlorophenyl and phenyl groups is achieved through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Scientific Research Applications

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with molecular targets such as protein kinases. It acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity . This inhibition disrupts downstream signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar compounds to 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H23ClFN5

Molecular Weight

484.0 g/mol

IUPAC Name

7-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H23ClFN5/c29-21-9-6-10-22(17-21)35-18-23(20-7-2-1-3-8-20)26-27(31-19-32-28(26)35)34-15-13-33(14-16-34)25-12-5-4-11-24(25)30/h1-12,17-19H,13-16H2

InChI Key

XCRDOLWFWQJRSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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